molecular formula C10H9FN2 B2649880 3-Cyclopropyl-6-fluoro-1H-indazole CAS No. 1360956-36-0

3-Cyclopropyl-6-fluoro-1H-indazole

Cat. No.: B2649880
CAS No.: 1360956-36-0
M. Wt: 176.194
InChI Key: AWGAXLGUVMCSQF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a cyclopropyl group at the third position and a fluorine atom at the sixth position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the cyclopropyl and fluorine substituents.

    2H-Indazole: A tautomeric form of indazole with different electronic properties.

    3-Cyclopropyl-1H-indazole: Similar to 3-Cyclopropyl-6-fluoro-1H-indazole but without the fluorine atom.

    6-Fluoro-1H-indazole: Similar to this compound but without the cyclopropyl group.

Uniqueness: this compound is unique due to the presence of both the cyclopropyl and fluorine substituents, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties . The combination of these substituents may enhance its potency and selectivity as a therapeutic agent compared to other indazole derivatives .

Properties

IUPAC Name

3-cyclopropyl-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAXLGUVMCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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